6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one
Description
6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one is a triazinone derivative characterized by a 1,3,5-triazin-2-one core substituted at the 6-position with a 4-(dimethylamino)phenyl group. Triazinones are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile substitution patterns .
Properties
CAS No. |
61709-07-7 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H12N4O/c1-15(2)9-5-3-8(4-6-9)10-12-7-13-11(16)14-10/h3-7H,1-2H3,(H,12,13,14,16) |
InChI Key |
SUCXSCIWIGPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanuric chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the cyanuric chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazine ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinone Core
4-Amino-6-[(1,1-dimethylethyl)amino]-1,3,5-triazin-2(1H)-one
- Structure: Features a tert-butyl (1,1-dimethylethyl) group at position 6 and an amino group at position 3.
- Properties: Molecular weight = 183.21 g/mol; purity >95% (HPLC).
- Applications : Classified as a pesticide metabolite, suggesting agrochemical relevance .
6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one
- Structure: Substituted with a phenyl group at position 4 and an amino group at position 5.
- Properties : Molecular formula C₉H₈N₄O; SMILES:
O=C1N=C(N=C(N)N1)c2ccccc2. The phenyl group introduces π-π stacking capabilities, which may influence crystallinity .
4,6-Diphenyl-1,3,5-triazin-2(1H)-one
- Structure : Phenyl groups at both positions 4 and 6.
- Properties: Molecular weight = 249.27 g/mol.
Functional Group Comparisons: Amino vs. Alkylamino Substituents
4-(Ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2(1H)-one (2-Hydroxy Atrazine)
- Structure: Ethyl and isopropylamino groups at positions 4 and 6.
- Properties :
- Applications : Herbicide metabolite with documented ecotoxicological risks .
Terbutylazine-2-hydroxy (CAS 66753-07-9)
Physicochemical Properties
¹Predicted based on hydrophobic substituents.
Biological Activity
6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one, a member of the triazine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by its molecular formula and a molecular weight of approximately 216.24 g/mol, features a dimethylamino group that may enhance its interaction with biological targets.
The following table summarizes key chemical properties of 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O |
| Molecular Weight | 216.239 g/mol |
| Exact Mass | 216.101 g/mol |
| Polar Surface Area | 62.14 Ų |
| LogP | 2.08 |
The biological activity of 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that this compound can act as an enzyme inhibitor or modulator due to the presence of the dimethylamino group, which may enhance binding affinity to specific receptors or enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one. For instance, compounds structurally related to this triazine have shown significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : A study reported that derivatives similar to this compound exhibited potent activity against melanoma cell lines, with some achieving a GI50 value as low as M . This suggests that the compound may inhibit tumor growth effectively.
- Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The ability to inhibit specific signaling pathways (e.g., PI3K/AKT/mTOR) has been noted in related compounds .
Case Studies and Research Findings
Several research studies have investigated the biological activities of triazine derivatives:
- Antitumor Activity : A derivative similar to 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one was tested against the MALME-3 M melanoma cell line and showed promising results with significant cytotoxicity at low concentrations .
- Synthesis and Evaluation : A series of triazine compounds were synthesized and evaluated for their biological activities. The results indicated that modifications to the triazine ring could enhance biological activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
